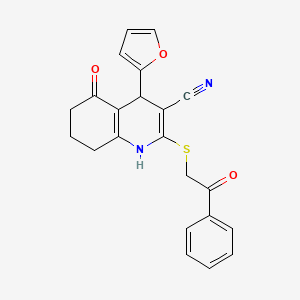![molecular formula C14H14N2O B2772731 5-(Quinolin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034606-43-2](/img/structure/B2772731.png)
5-(Quinolin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(Quinolin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane” is a complex organic molecule that contains a quinoline moiety and a bicyclic heptane structure . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N . It is structurally related to naphthalene with one CH replaced by nitrogen . The bicyclic heptane structure, also known as norbornane or bicyclo[2.2.1]heptane, is a saturated hydrocarbon .
Synthesis Analysis
While specific synthesis methods for “5-(Quinolin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane” are not available, there are general methods for synthesizing quinoline derivatives and bicyclic compounds . For instance, quinoline derivatives can be synthesized using Skraup synthesis, Doebner von Miller, and Combes procedures . Bicyclic compounds can be synthesized via transition metal-catalyzed cycloisomerization of 1,6-enynes .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(Quinolin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane” would depend on its specific structure. Quinoline is a colorless hygroscopic liquid that boils at 237 degrees Celsius and has a strong, unpleasant odor .Wissenschaftliche Forschungsanwendungen
Supramolecular Organocatalysis
This compound has been utilized in the development of novel supramolecular organocatalysts. These catalysts are designed to enhance the enantioselectivity of multi-component reactions, such as the Biginelli reaction, which is pivotal in synthesizing dihydropyrimidinones, compounds with significant pharmacological activities .
Molecular Recognition
The bicyclic structure of this compound makes it a candidate for molecular recognition processes. It can potentially interact with other molecules through hydrogen bonding and π-π interactions, which is fundamental in designing selective receptors .
Supramolecular Chemistry
In supramolecular chemistry, this compound could be used to create complex structures with specific functions, such as transport systems or sensors, due to its ability to form stable, non-covalent bonds with other molecules .
Medicinal Chemistry
The quinoline moiety of the compound suggests its potential use in medicinal chemistry. Quinoline derivatives are known for their antimalarial, antibacterial, and antiviral properties, making this compound a valuable scaffold for drug development .
Chemical Biology
In chemical biology, this compound could be explored for its binding properties with biological macromolecules, which could lead to new insights into enzyme mechanisms or the development of novel inhibitors .
Material Science
The unique structure of this compound could be exploited in material science to create new polymers or coatings with specific mechanical and chemical properties, influenced by the compound’s ability to engage in various bonding interactions .
Analytical Chemistry
Lastly, in analytical chemistry, this compound could serve as a chiral selector in chromatographic techniques, aiding in the separation of enantiomers, which is crucial for the analysis of complex mixtures in pharmaceuticals .
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with “5-(Quinolin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane” would depend on its specific structure and properties. As a general rule, handling complex organic compounds should be done with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .
Zukünftige Richtungen
The future directions in the study and application of “5-(Quinolin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane” would depend on its specific properties and potential uses. In general, there is ongoing research into the synthesis, properties, and applications of quinoline derivatives and bicyclic compounds .
Eigenschaften
IUPAC Name |
5-quinolin-4-yl-2-oxa-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-2-4-13-12(3-1)14(5-6-15-13)16-8-11-7-10(16)9-17-11/h1-6,10-11H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBOZCNYXDATFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C3=CC=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2772648.png)
![N-(4-ethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2772649.png)
![N'-[(3,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide](/img/structure/B2772650.png)

![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2772654.png)

![3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2772657.png)
![N-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2772658.png)



![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2772666.png)
![N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxamide](/img/structure/B2772668.png)
